REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](Cl)=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([F:12])=[CH:7][CH:6]=2.[CH3:14][O-:15].[Na+]>O1CCCC1.CO>[NH2:1][C:2]1[C:3]([O:15][CH3:14])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([F:12])=[CH:7][CH:6]=2 |f:1.2|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC2=CC=C(C=C2N1)F)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sodium methoxide
|
Quantity
|
6.01 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred further at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by SiO2 column chromatography
|
Type
|
EXTRACTION
|
Details
|
Extraction of the residue
|
Type
|
CONCENTRATION
|
Details
|
with a n-hexane:ethyl acetate (2:1) mixture and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC2=CC=C(C=C2N1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 491 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |